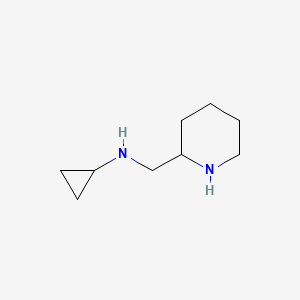

N-(Piperidin-2-ylmethyl)cyclopropanamine

Vue d'ensemble

Description

N-(Piperidin-2-ylmethyl)cyclopropanamine is a chemical compound with the molecular formula C9H18N2 It features a piperidine ring attached to a cyclopropane moiety via a methylene bridge

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-2-ylmethyl)cyclopropanamine typically involves the reaction of piperidine with cyclopropanecarboxaldehyde under reductive amination conditions. The process can be catalyzed by various reducing agents such as sodium triacetoxyborohydride or hydrogen in the presence of a palladium catalyst. The reaction is generally carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and scalability. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

N-(Piperidin-2-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles like alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Functionalized piperidine derivatives.

Applications De Recherche Scientifique

Antidepressant Effects

Research indicates that derivatives of N-(Piperidin-2-ylmethyl)cyclopropanamine may modulate neurotransmitter systems, potentially offering antidepressant effects. Compounds with similar structures have shown promise in enhancing serotonin and norepinephrine levels, which are critical for mood regulation.

Anticancer Properties

Studies have suggested that this compound and its derivatives might exhibit anticancer properties. The compound's ability to interact with various cellular pathways involved in tumor growth and proliferation is under investigation. For instance, some related compounds have been noted for their capacity to inhibit cancer cell lines through apoptosis induction and cell cycle arrest.

Neuropharmacology

The compound's structural features make it a valuable candidate for neuropharmacological studies. Its interactions with receptors involved in cognitive functions suggest potential applications in treating neurodegenerative diseases such as Alzheimer’s disease. Research into the structure-activity relationship of piperidine derivatives has highlighted their ability to inhibit cholinesterase, an enzyme associated with cognitive decline .

Synthesis and Development

The synthesis of this compound can be achieved through various organic reactions, including nucleophilic substitutions and cyclization processes. Understanding the synthetic pathways is crucial for optimizing yields and purities necessary for biological testing.

Case Study 1: Antidepressant Activity

A study focused on the antidepressant effects of piperidine derivatives demonstrated that certain modifications to the this compound structure enhanced its binding affinity to serotonin receptors. The findings suggested that these modifications could lead to more effective antidepressants with fewer side effects.

Case Study 2: Anticancer Screening

In another study, a series of cyclopropanamine derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that specific analogs of this compound exhibited significant cytotoxicity, warranting further investigation into their mechanisms of action.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(Piperidin-3-ylmethyl)cyclopropanamine | Similar piperidine structure but different positioning | Variation in biological activity profiles |

| N-Methyl-N-(piperidin-2-ylmethyl)cyclopropanamine | Methyl substitution at nitrogen | Potentially altered pharmacological properties |

| N-(Cyclopropylmethyl)piperidine | Cyclopropane attached directly to piperidine | Lacks the amine functionality present in target |

| 1-(Piperidin-4-yl)-2-cyclopropylamine | Different piperidine position | Different binding affinities and biological effects |

Mécanisme D'action

The mechanism of action of N-(Piperidin-2-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(Piperidin-3-ylmethyl)cyclopropanamine

- N-(Piperidin-4-ylmethyl)cyclopropanamine

- N-(Piperidin-2-ylmethyl)cyclobutanamine

Uniqueness

N-(Piperidin-2-ylmethyl)cyclopropanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the cyclopropane ring provides rigidity and influences the compound’s reactivity and interaction with molecular targets .

Activité Biologique

N-(Piperidin-2-ylmethyl)cyclopropanamine is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound integrates a cyclopropanamine core with a piperidine moiety, which contributes to its reactivity and interaction with various biological targets.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula: CHN

- Molecular Weight: Approximately 166.25 g/mol

The structural characteristics of this compound allow it to participate in various chemical reactions, including nucleophilic substitutions and the formation of derivatives that may enhance its biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

1. Antidepressant Effects:

- Some derivatives of this compound have shown promise in modulating neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial for mood regulation. Studies suggest that compounds with similar structures can act as effective antidepressants by enhancing synaptic transmission in these pathways.

2. Anticancer Properties:

- Preliminary studies indicate potential anticancer effects, particularly through mechanisms involving apoptosis induction in cancer cells. For instance, certain analogs have demonstrated cytotoxicity against various cancer cell lines, suggesting that structural modifications can lead to enhanced efficacy against tumors .

3. Neuroprotective Effects:

- The compound's ability to interact with acetylcholine receptors positions it as a candidate for neuroprotective therapies. It may inhibit enzymes such as acetylcholinesterase (AChE), which is implicated in neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Receptor Binding: The compound shows affinity for neurotransmitter receptors, including those involved in cholinergic signaling.

- Enzyme Inhibition: It may inhibit enzymes that play critical roles in neurotransmitter metabolism, thereby enhancing neurotransmitter availability and activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Below is a comparative analysis highlighting how structural variations influence biological properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(Piperidin-3-ylmethyl)cyclopropanamine | Different piperidine position | Variation in activity profiles |

| N-Methyl-N-(piperidin-2-ylmethyl)cyclopropanamine | Methyl substitution at nitrogen | Altered pharmacological properties |

| N-(Cyclopropylmethyl)piperidine | Cyclopropane attached directly | Lacks amine functionality |

This table illustrates how modifications can lead to significant changes in pharmacological profiles, emphasizing the importance of SAR studies in drug development.

Case Studies

- Antidepressant Activity Study:

- Anticancer Efficacy Assessment:

Propriétés

IUPAC Name |

N-(piperidin-2-ylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-6-10-9(3-1)7-11-8-4-5-8/h8-11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZMLOJPELKMRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693572 | |

| Record name | N-[(Piperidin-2-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250526-55-6 | |

| Record name | N-[(Piperidin-2-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.